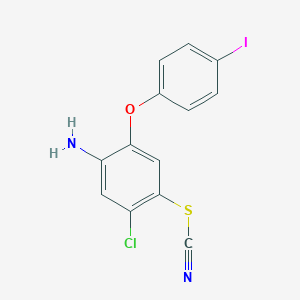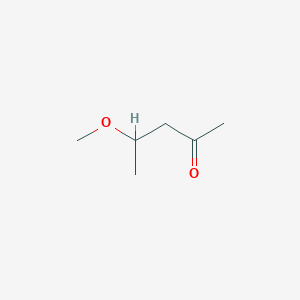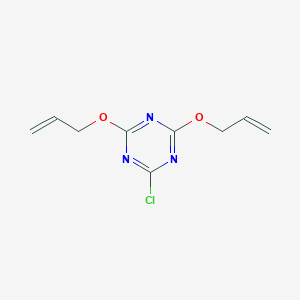![molecular formula C9H6N4 B081186 5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile CAS No. 14677-11-3](/img/structure/B81186.png)
5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile
Overview
Description
5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile is a nitrogenous heterocyclic compound . It has a molecular formula of C9H6N4 and a molecular weight of 170.17 .
Synthesis Analysis
Triazoles, including 5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile, can be synthesized through various methods. One common method involves the reaction of dimedone, 3-amino-1,2,4-triazole, and various benzaldehydes with cyanoacetohydrazide under mild conditions . Another approach involves the cyclization of potassium salt with hydrazine hydrate .Molecular Structure Analysis
Triazoles have a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . There are two tautomeric forms of triazoles: 1,2,3-triazole and 1,2,4-triazole . The structure of 5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile has been determined both experimentally and by quantum-chemical calculations .Chemical Reactions Analysis
Triazoles, including 5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile, are capable of accommodating a broad range of substituents (electrophiles and nucleophiles) around their core structures . This allows for the construction of diverse novel bioactive molecules .Scientific Research Applications
Medicinal Chemistry: Antimicrobial and Anticancer Applications
5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile exhibits significant potential in medicinal chemistry due to its structural similarity to various biologically active triazoles. It has been explored for its antimicrobial properties, particularly against resistant strains of bacteria and fungi . Additionally, its derivatives have shown anticancer activity, with some compounds demonstrating cytotoxic effects against cancer cell lines . The ability to modify the triazole core structure allows for the development of new therapeutic agents with targeted biological activity.
Materials Science: Polymer Chemistry and Supramolecular Chemistry
In materials science, this compound serves as a building block for the synthesis of polymers and supramolecular structures . Its stability and strong dipole moment make it an attractive candidate for creating novel materials with specific electronic and mechanical properties. The triazole ring can engage in hydrogen bonding, which is beneficial for designing self-assembling materials.
Agriculture: Antioxidant Properties
The triazole derivatives, including 5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile, have been studied for their antioxidant properties, which are crucial in agriculture for protecting crops against oxidative stress . These properties also contribute to the shelf life and quality of agricultural products.
Environmental Science: Antioxidant and Antimicrobial Effects
Environmental applications of this compound include its use as an antioxidant to mitigate oxidative damage in various environmental systems . Moreover, its antimicrobial properties can be harnessed for water treatment and pollution control, helping to reduce the environmental impact of microbial contamination.
Chemical Synthesis: Organocatalysis and Click Chemistry
5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile is utilized in chemical synthesis as an organocatalyst due to its ability to facilitate a wide range of chemical reactions . It is also a key component in click chemistry applications, enabling the rapid and efficient synthesis of diverse molecular structures.
Analytical Chemistry: Spectral Analysis and Molecular Characterization
In analytical chemistry, this compound and its derivatives are characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry . These methods allow for the detailed analysis of molecular structures and are essential for confirming the identity and purity of synthesized compounds.
Mechanism of Action
Target of Action
5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile is a derivative of the 1,2,4-triazole class of compounds . These compounds are known to interact with various biological targets, including cancer cells, microbes, and various types of diseases in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Mode of Action
Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They exhibit these properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Related triazole compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related triazole compounds have shown significant anti-neuroinflammatory properties and promising neuroprotective activity . They reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Future Directions
Triazoles, including 5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile, have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . They are important in various fields such as pharmaceutical chemistry, agrochemicals, and materials science . Future research may focus on synthesizing and studying their antimicrobial, antioxidant, and antiviral potential .
properties
IUPAC Name |
5-phenyl-2H-triazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-6-8-9(12-13-11-8)7-4-2-1-3-5-7/h1-5H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXACXWLKMFKIHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNN=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![alpha-[1-Benzylpyridin-2(1H)-ylidene]acetophenone](/img/structure/B81114.png)
![3-[(E)-2-Phenylethenyl]aniline](/img/structure/B81116.png)
![3(2H)-Benzothiazoleethanol, 4,5,6,7-tetrahydro-2-imino-alpha-[4-(methylsulfonyl)phenyl]-](/img/structure/B81119.png)


![2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B81125.png)



